molecular formula C12H8N2O2S B8496934 2-Methyl-4-(3-cyanophenyl)-5-carboxythiazole

2-Methyl-4-(3-cyanophenyl)-5-carboxythiazole

Cat. No.: B8496934
M. Wt: 244.27 g/mol
InChI Key: PAEYWKQZNWUTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(3-cyanophenyl)-5-carboxythiazole is a useful research compound. Its molecular formula is C12H8N2O2S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-(3-cyanophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c1-7-14-10(11(17-7)12(15)16)9-4-2-3-8(5-9)6-13/h2-5H,1H3,(H,15,16)

InChI Key

PAEYWKQZNWUTSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of of 2-methyl-4-(3-cyanophenyl)-5-carbomethoxythiazole from Example 9, Part A (0.96 g, 3.7 mmol) in 20 mL of tetrahydrofuran and 10 mL of water was added lithium hydroxide monohydrate (0.31 g, 7.4 mmol). The resulting mixture was stirred at room temperature for 16 h. The mixture was-concentrated in vacuo, diluted with H2O and saturated aqueous NaHCO3 and extracted with hexane. The organic layer was discarded and the aqueous layer was acidified and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed with brine, dried over MgSO4 and concentrated in vacuo to afford 0.90 g (99%) of the title compound, which was sufficiently pure to be used without purification. MS(NH3—CI) 245 (M+H)+.
Name
2-methyl-4-(3-cyanophenyl)-5-carbomethoxythiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.